molecular formula C7H10Br2O4 B1346896 Diethyl dibromomalonate CAS No. 631-22-1

Diethyl dibromomalonate

Cat. No. B1346896
CAS RN: 631-22-1
M. Wt: 317.96 g/mol
InChI Key: PFZYFZRUPFUEOB-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Reactions and Interactions

Diethyl dibromomalonate has been studied for its unique chemical properties and reactions. Mebane et al. (1999) found that its reaction with sodium methoxide in cyclohexene yields dibromonorcarane, indicating its role in generating dibromocarbene from ethyl tribromoacetate (Mebane, Smith, Rucker, & Foster, 1999). Additionally, Amriev, Vinogradova, and Velichko (1985) demonstrated its higher reactivity compared to diethyl bromomalonate in adding to vinyltrimethylsilane (Amriev, Vinogradova, & Velichko, 1985).

Applications in Organic Synthesis

Diethyl dibromomalonate is effectively used in various organic syntheses. Terent’ev et al. (2004) explored its reduction with pentacarbonyliron-proton-donor compounds to produce hydrodehalogenation products (Terent’ev, Vasil’eva, Mysova, & Chakhovskaya, 2004). In another study, Pudova et al. (1973) initiated the homolytic addition of diethyl dibromomalonate to methyl acrylate, demonstrating its utility in creating specific adducts (Pudova, Velichko, Terekhova, & Freĭdlina, 1973).

Reaction with Alkoxides

The reaction of diethyl dibromomalonate with various sodium alkoxides was studied by 涌井, 大辻, & 井本 (1974), revealing the formation of different carbonic esters and supporting the main reaction being an attack of alkoxide ions to the carbonyl carbon of the substrates (正浩 涌井, 吉男 大辻, & 英二 井本, 1974).

Telomerization and Lactonization

Velichko et al. (1977) investigated its role in the homolytic interactions with 1-alkenes, which leads to the formation of spirodilactones of bis(2-hydroxyalkyl)malonic acids through stepwise telomerization and radical chain lactonization (Velichko, Amriev, Pudova, & Freĭdlina, 1977).

Electrophilic Bromination

Wolf and Pabon (1977) demonstrated its application in electrophilic bromination via α-anion esters, providing a mild source of positive bromine for the synthesis of specific acids (Wolf & Pabon, 1977).

Synthesis of Substituted Phenols

Coumbarides et al. (2001) used diethyl dibromomalonate in the efficient synthesis of substituted 4-bromophenols, demonstrating its utility in regioselective reactions (Coumbarides, Dingjan, Eames, & Weerasooriya, 2001).

Future Directions

The future directions of Diethyl dibromomalonate are not specified in the available resources. However, given its reactivity, it may find further applications in organic synthesis.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

diethyl 2,2-dibromopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYFZRUPFUEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060890
Record name Propanedioic acid, dibromo-, diethyl ester
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Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl dibromomalonate

CAS RN

631-22-1
Record name 1,3-Diethyl 2,2-dibromopropanedioate
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Record name Diethyl dibromomalonate
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Record name Diethyl dibromomalonate
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Record name Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester
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Record name Propanedioic acid, dibromo-, diethyl ester
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Record name Diethyl dibromomalonate
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Record name Diethyl dibromomalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
RC Mebane, KM Smith, DR Rucker, MP Foster - Tetrahedron letters, 1999 - Elsevier
Reaction of diethyl dibromomalonate (1) with sodium methoxide in cyclohexene yields dibromonorcarane (2) as the major product. This product forms via the capture of dibromocarbene …
Number of citations: 15 www.sciencedirect.com
GS Coumbarides, M Dingjan, J Eames… - Bulletin of the …, 2001 - journal.csj.jp
… Substituted 4-bromophenols can be synthesised efficiently by heating the corresponding phenol in either neat diethyl bromomalonate or diethyl dibromomalonate. We discuss the …
Number of citations: 19 www.journal.csj.jp
T Wakui, Y Otsuji, E Imoto - 1974 - core.ac.uk
… The products derived from the salt include diethyl bromomalonate (13), 1,1,2,2-tetraethoxycarbonylethane (14), 1,1,2,2-tetraethoxycarbonylethylene (15) and diethyl dibromomalonate (…
Number of citations: 3 core.ac.uk
MCHF Pulickal - 1968 - researchworks.creighton.edu
… is diethyl dibromomalonate (XIV). Diethyl diphenoxymalonate has been prepared 19 from diethyl dibromomalonate … It is to be pointed out that in neither case is diethyl dibromomalonate (…
Number of citations: 2 researchworks.creighton.edu
AB Terent'ev, TT Vasil'eva, NE Mysova… - Russian journal of …, 2004 - Springer
Diethyl dibromomalonate and ethyl 2,2-dichloroacetoacetate are effectively reduced with the system pentacarbonyliron-proton-donor compound (water or butyl methyl ketone) to give …
Number of citations: 3 link.springer.com
GD Maynard, PR Hamann - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
… (used for selective bromination of polyunsaturated ester enolates ; converts alkenes into cyclopropanes in the presence of suitable heavy metal reagents ; diethyl dibromomalonate is …
Number of citations: 2 onlinelibrary.wiley.com
涌井正浩, 大辻吉男, 井本英二 - 日本化学会誌, 1974 - jlc.jst.go.jp
The reactions of diethyl dibromomalonate [1] and 1, 3-diphenyl-2, 2-dibromopropane-1, 3- dione [13] with various sodium alkoxides were studied. The reaction of [1] with sodium …
Number of citations: 2 jlc.jst.go.jp
L van der Wolf, HJJ Pabon - Recueil des Travaux Chimiques …, 1977 - Wiley Online Library
… Electrophylic bromination via u-anion esters (ester enolates) of polyunsaturated carboxylic acids has been achieved by the use of diethyl dibromomalonate as a mild source of positive …
Number of citations: 18 onlinelibrary.wiley.com
RA Amriev, LV Vinogradova, FK Velichko - … Sci. USSR, Div. Chem. Sci.(Engl …, 1986 - osti.gov
… Diethyl dibromomalonate and diethyl bromomalonate add to vinyltrimethylsilane upon … The reactivity of diethyl dibromomalonate in this addition reaction is higher than for diethyl …
Number of citations: 4 www.osti.gov
LV Sokolenko, EB Rusanov, YL Yagupolskii - Journal of Fluorine Chemistry, 2021 - Elsevier
… General procedure for cyclopropanation reactions using diethyl dibromomalonate and tributylstibine (Method A) Diethyl dibromomalonate (6.3 mmol) was placed into the flask and …
Number of citations: 2 www.sciencedirect.com

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